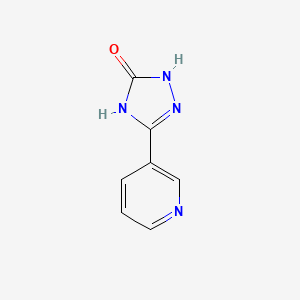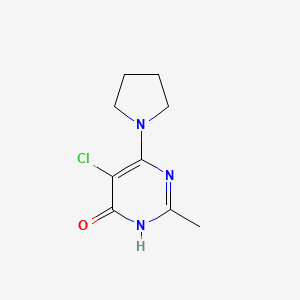
5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol
Descripción general
Descripción
5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol (CMPP) is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, as well as in some clinical trials. CMPP is a small molecule that is structurally similar to the neurotransmitter dopamine, and it has been found to have a range of effects on the central nervous system.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of pyrimidin-4-ols with nitrogen functionality, including compounds similar to 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, has been explored, demonstrating various approaches and outcomes depending on the starting compounds and reaction conditions (Harnden & Hurst, 1990).
Chemical Reactions and Derivatives : Research has shown that reactions involving pyrimidin-4(3H)-one, a compound structurally related to 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, can lead to a variety of derivatives with potential biological activities, such as plant growth stimulation (Pivazyan et al., 2019).
Novel Compound Formation : The interaction of similar pyrimidines with other chemicals like phosgene has been studied, leading to the formation of novel compounds, which could be relevant for further pharmacological research (Yale & Spitzmiller, 1977).
Potential Biological and Pharmacological Applications
Biological Activity Screening : Various derivatives of pyrimidines, akin to 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, have been synthesized and screened for biological activities such as antimicrobial properties, indicating the potential for developing new therapeutic agents (Abdel-rahman et al., 2002).
Anticancer Activity : Compounds structurally related to 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol have shown promise in anticancer activity studies, suggesting a potential area of application for similar compounds (Gaonkar et al., 2018).
Propiedades
IUPAC Name |
5-chloro-2-methyl-4-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-11-8(7(10)9(14)12-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQVOKUBVYDGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206037 | |
| Record name | 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol | |
CAS RN |
1135283-15-6 | |
| Record name | 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



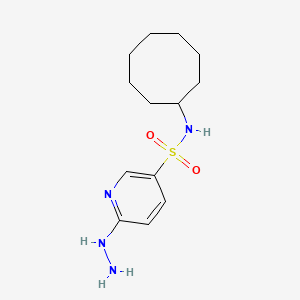
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
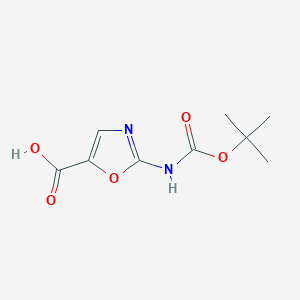
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)
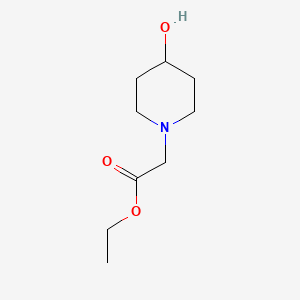
![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)
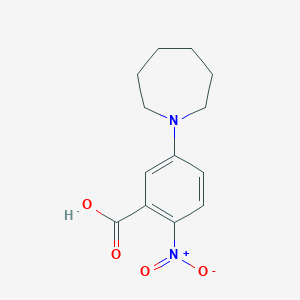
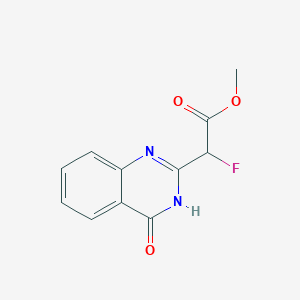
![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
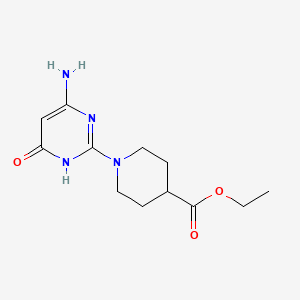
![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)
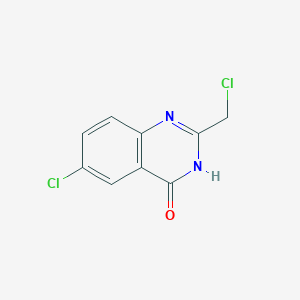
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)
